Regiochemical Differentiation: 2-Acetyl vs. 5-Acetyl Isomer in Synthetic Intermediate Utility
The compound is the 2-acetyl regioisomer of the 5-acetyl-1-isopropylimidazole scaffold. In the patent literature, 1-substituted-5-acylimidazoles are explicitly claimed as specific intermediates for synthesizing cell-cycle inhibiting pyrimidine derivatives, whereas the 2-acyl isomer is structurally disfavored for this pathway [1]. This patent demonstrates a clear bifurcation in synthetic utility based solely on regiospecificity.
| Evidence Dimension | Synthetic utility as a precursor to bioactive pyrimidine compounds |
|---|---|
| Target Compound Data | 2-Acetyl regioisomer (CAS 1378459-89-2); NOT suitable as a precursor in the specific pyrimidine synthesis pathway described in EP1927590A1. |
| Comparator Or Baseline | 5-Acetyl-1-isopropylimidazole (CAS 600638-86-6); explicitly claimed as a starting/intermediate compound for preparing pyrimidine compounds with cell cycle inhibitory action. |
| Quantified Difference | The patent EP1927590A1 is specific to the 5-acyl isomer, showing a functional differentiation where the 2-acyl isomer requires an alternative synthetic pathway for analogous end-product formation. |
| Conditions | Patent disclosure for synthesis of pyrimidine compounds (WO 02/20512, WO 03/076433-6). |
Why This Matters
For procurement in pyrimidine-focused medicinal chemistry, selecting the 5-acetyl isomer over the 2-acetyl isomer (or vice versa for 2-acetyl-specific pathways) is critical for synthetic feasibility and avoiding unproductive reaction pathways.
- [1] Ube Industries, Ltd. Method for producing 1-substituted-5-acylimidazole compound. EP1927590A1, 2008. Page/Page column 10-11. View Source
